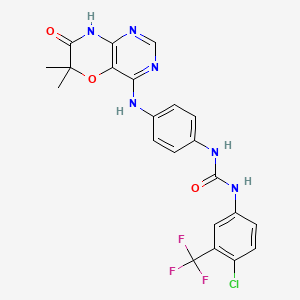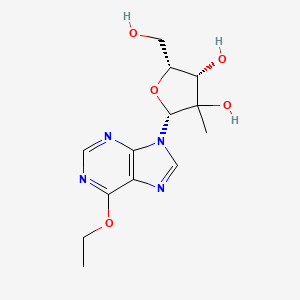
6-Ethoxy-9-beta-D-(2-C-methyl-ribofuranosyl)purine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Ethoxy-9-beta-D-(2-C-methyl-ribofuranosyl)purine is a purine nucleoside analog. Purine nucleoside analogs are compounds that mimic the structure of naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. This compound has shown broad antitumor activity, particularly targeting indolent lymphoid malignancies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethoxy-9-beta-D-(2-C-methyl-ribofuranosyl)purine typically involves the modification of purine nucleosides. The process includes the ethoxylation of the purine ring and the attachment of the 2-C-methyl-ribofuranosyl moiety. Specific reaction conditions, such as the use of solvents like DMSO and catalysts, are crucial for achieving high yields and purity .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve large-scale synthesis techniques similar to those used in laboratory settings. These methods would include stringent control of reaction conditions to ensure consistency and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
6-Ethoxy-9-beta-D-(2-C-methyl-ribofuranosyl)purine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Reaction conditions such as temperature, pressure, and solvent choice are critical for optimizing these reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Applications De Recherche Scientifique
6-Ethoxy-9-beta-D-(2-C-methyl-ribofuranosyl)purine has several scientific research applications:
Chemistry: Used as a model compound for studying nucleoside analogs and their reactivity.
Biology: Investigated for its role in inhibiting DNA synthesis and inducing apoptosis in cancer cells.
Medicine: Explored as a potential therapeutic agent for treating lymphoid malignancies.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control
Mécanisme D'action
The mechanism of action of 6-Ethoxy-9-beta-D-(2-C-methyl-ribofuranosyl)purine involves the inhibition of DNA synthesis and the induction of apoptosis. This compound targets specific enzymes involved in DNA replication, leading to the disruption of cell division and the eventual death of cancer cells. Key molecular targets include DNA polymerase and other enzymes critical for nucleic acid metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 6-amino-9-β-D-ribofuranosyl-9H-purine-2-carboxylate: Another purine nucleoside analog with similar antitumor activity.
6-Mthoxy-9-beta-D-(2-O-methyl-ribofuranosyl)purine: A modified purine nucleoside with comparable biological effects.
Uniqueness
6-Ethoxy-9-beta-D-(2-C-methyl-ribofuranosyl)purine is unique due to its specific ethoxy and 2-C-methyl modifications, which enhance its stability and antitumor activity. These structural features differentiate it from other purine nucleoside analogs and contribute to its effectiveness in targeting lymphoid malignancies .
Propriétés
Formule moléculaire |
C13H18N4O5 |
|---|---|
Poids moléculaire |
310.31 g/mol |
Nom IUPAC |
(2R,4S,5R)-2-(6-ethoxypurin-9-yl)-5-(hydroxymethyl)-3-methyloxolane-3,4-diol |
InChI |
InChI=1S/C13H18N4O5/c1-3-21-11-8-10(14-5-15-11)17(6-16-8)12-13(2,20)9(19)7(4-18)22-12/h5-7,9,12,18-20H,3-4H2,1-2H3/t7-,9+,12-,13?/m1/s1 |
Clé InChI |
HBAKHTMGTWMKKL-QNMUQRQXSA-N |
SMILES isomérique |
CCOC1=NC=NC2=C1N=CN2[C@H]3C([C@H]([C@H](O3)CO)O)(C)O |
SMILES canonique |
CCOC1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)O)(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


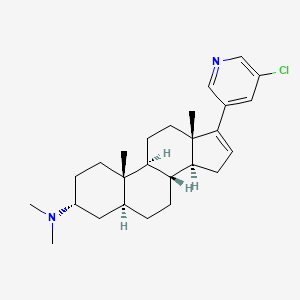
![Acetyloxymethyl 3'-acetyloxy-10'-(dimethylamino)-1-oxospiro[2-benzofuran-3,7'-benzo[c]xanthene]-5-carboxylate;acetyloxymethyl 3'-acetyloxy-10'-(dimethylamino)-3-oxospiro[2-benzofuran-1,7'-benzo[c]xanthene]-5-carboxylate](/img/structure/B12406647.png)
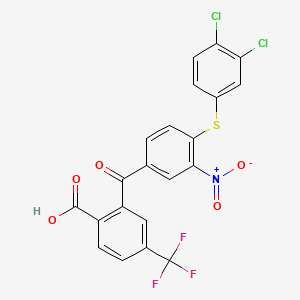
![4-[[(2R,3S,4S,5S)-3-(3-chloro-2-fluorophenyl)-4-(4-chloro-2-fluorophenyl)-5-(2,2-dimethylpropyl)-4-[(pyridin-4-ylmethylamino)methyl]pyrrolidine-2-carbonyl]amino]-3-methoxybenzoic acid](/img/structure/B12406668.png)

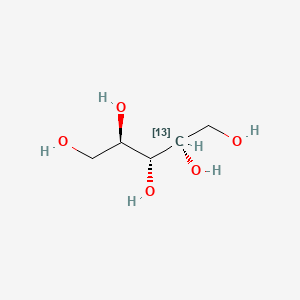
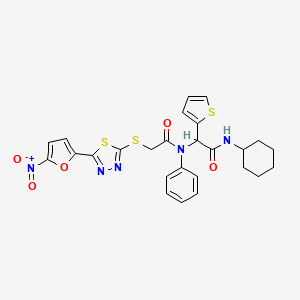
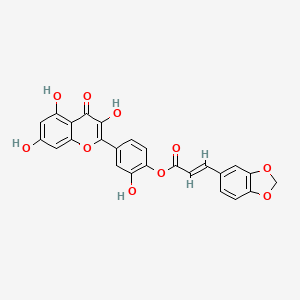
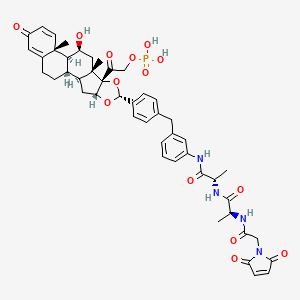
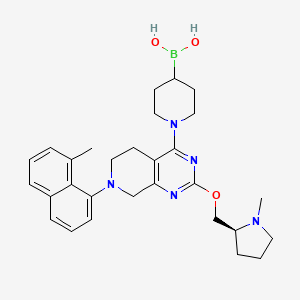

![1-[(2R,3S,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12406719.png)
![[(2S)-3-(2-methoxyethoxy)-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B12406726.png)
